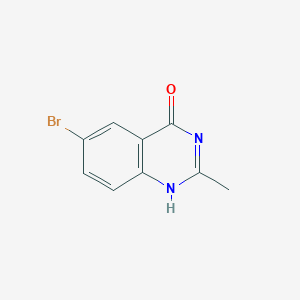

6-bromo-2-methyl-1H-quinazolin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound identified as “6-bromo-2-methyl-1H-quinazolin-4-one” is a chemical entity with significant applications in various scientific fields. It is known for its unique properties and reactivity, making it a valuable compound in both research and industrial settings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 6-bromo-2-methyl-1H-quinazolin-4-one involves several synthetic routes, each with specific reaction conditions. One common method includes the reaction of an aldehyde-containing reactive hydrogen with an epoxy resin to obtain an aldehyde group-containing epoxy derivative. This derivative is then reacted with a primary amine to form the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes stringent quality control measures to maintain the desired chemical properties and minimize impurities.

Analyse Chemischer Reaktionen

Nucleophilic Substitution with Anilines

6-Bromo-2-methyl-1H-quinazolin-4-one reacts with substituted anilines under reflux conditions to form 3-arylquinazolin-4-ones. Key observations include:

-

Electron-donating groups (e.g., -OCH₃) on anilines enhance antimicrobial activity, with compounds 2b and 2c showing superior inhibition against Staphylococcus aureus (MIC: 12.5 µg/mL) .

-

Electron-withdrawing groups (e.g., -NO₂) improve anti-inflammatory activity, reducing paw edema by 68% in rat models .

Representative Reaction:

6-Bromo-2-methylquinazolin-4-one+R-C6H4NH2reflux3-(R-C6H4)quinazolin-4-one+HBr

Table 1: Bioactivity of selected derivatives

| Compound | R Group | Antimicrobial Activity (MIC, µg/mL) | Anti-inflammatory (% Inhibition) |

|---|---|---|---|

| 2b | 4-OCH₃ | 12.5 | 58 |

| 2c | 3,4-di-OCH₃ | 12.5 | 62 |

| 2d | 4-Cl | 25 | 68 |

Transition-Metal-Free Annulation with Thiols

Thiols promote dehydroaromatization in a one-pot annulation reaction:

-

Scope: Compatible with aryl/heteroaryl thiols, yielding 2-arylquinazolin-4-ones .

-

Example: Reaction with benzenethiol affords 2-phenylquinazolin-4-one in 89% yield .

Suzuki Coupling for Functionalization

Palladium-catalyzed cross-coupling introduces heteroaryl groups at the 6-position:

-

Reagents: Boronic acid pinacol esters (e.g., pyrazol-4-yl derivatives) .

-

Conditions: DME solvent, 150°C, yielding 6-(pyrazol-4-yl)quinazolin-4-one (54–88% yield) .

-

Applications: Derivatives show kinase inhibition (ALK2 IC₅₀: 0.1 µM) .

Reaction with Hydrazine Hydrate

Hydrazinolysis at 120–130°C produces 3-aminoquinazolin-4-ones:

-

Product: 6-Bromo-2-(o-aminophenyl)-3-aminoquinazolin-4-one .

-

Characterization: IR confirms NH₂ (3350 cm⁻¹) and C=O (1681 cm⁻¹) stretches .

Schiff Base Formation

Condensation with benzaldehydes yields Schiff base derivatives:

Alkylation and Acylation

Methyl and ethyl groups are introduced at the 2-position via alkylation:

Wissenschaftliche Forschungsanwendungen

Synthesis of 6-Bromo-2-Methyl-1H-Quinazolin-4-One

The synthesis of this compound typically involves a multi-step process:

- Starting Materials : The synthesis often begins with 2-amino benzoic acid and appropriate acyl chlorides.

- Formation of Intermediates : The initial reaction forms an intermediate through condensation, followed by cyclization to form the quinazolinone core.

- Bromination : Finally, bromination is performed to introduce the bromine atom at the desired position.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. Studies have shown that derivatives of this compound exhibit significant activity against:

- Gram-positive bacteria : Such as Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria : Including Pseudomonas aeruginosa.

- Fungi : Such as Candida albicans and Aspergillus niger.

The compound's effectiveness is often compared to standard antibiotics, showing promising results in inhibiting microbial growth .

Anticancer Activity

Research indicates that this compound derivatives possess cytotoxic effects against various cancer cell lines, including:

- Breast cancer (MCF-7)

- Melanoma (UACC-62)

- Renal cancer (TK-10)

In vitro studies have demonstrated that certain derivatives exhibit IC50 values in the low micromolar range, indicating their potential as anticancer agents .

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of synthesized quinazolinone derivatives for their antimicrobial activity using the cup plate agar diffusion method. Compounds were tested against several pathogens, revealing that some derivatives had comparable efficacy to established antibiotics .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 2b | S. aureus | 20 |

| 2c | B. subtilis | 18 |

| 2d | P. aeruginosa | 15 |

Case Study 2: Anticancer Activity

In another study, the anticancer properties of various derivatives were assessed against multiple cancer cell lines. The results indicated that certain compounds exhibited significant cytotoxicity, with IC50 values ranging from 10 µM to 30 µM across different cell lines .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 5a | MCF-7 | 19.70 |

| 5b | UACC-62 | 29.26 |

| 5d | TK-10 | 22.48 |

Wirkmechanismus

The mechanism of action of 6-bromo-2-methyl-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the context of its application, such as its role in catalysis or as a therapeutic agent.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Aspirin (CID 2244)

- Salicylsalicylic acid (CID 5161)

- Indomethacin (CID 3715)

- Sulindac (CID 1548887)

Uniqueness

6-bromo-2-methyl-1H-quinazolin-4-one is unique due to its specific reactivity and applications. Unlike similar compounds, it may offer distinct advantages in terms of stability, reactivity, and versatility in various chemical and biological contexts .

Eigenschaften

IUPAC Name |

6-bromo-2-methyl-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-5-11-8-3-2-6(10)4-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYWPPKPTICBPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=O)C2=C(N1)C=CC(=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=O)C2=C(N1)C=CC(=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.